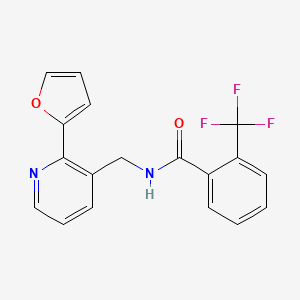

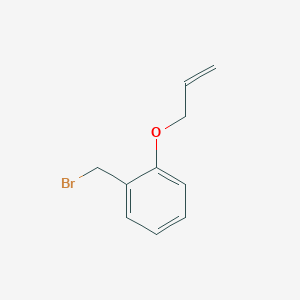

![molecular formula C13H8FN3O2S B2846481 4-fluoro-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide CAS No. 503432-61-9](/img/structure/B2846481.png)

4-fluoro-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-fluoro-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide” is a chemical compound with the molecular formula C13H8FN3O2S. It has an average mass of 289.285 Da and a monoisotopic mass of 289.032135 Da .

Synthesis Analysis

The synthesis of 5H-thiazolo[3,2-a]pyrimidines, which is a core structure in the given compound, has been developed by the reaction of tetrahydropyrimidine-2-thiones with halocarboxylic acid esters or with 3-bromopentane-2,4-dione . The reaction of pyrimidine-2-thiones with chloroacetate does not require the use of triethylamine and the 5H-thiazolo[3,2-a]pyrimidines are formed simply by heating the reagents without solvent .Molecular Structure Analysis

The molecular structure of this compound is characterized by a high frequency IR absorption band in the range of 1774-1754 cm-1, which is assigned to the carbonyl group stretching vibration of the thiazolone ring . The methylene groups in this bicyclic structure are diastereotopic, and their 1H NMR signals appear as doublets with a rather large spin-spin coupling, or in the form of multiplets .Chemical Reactions Analysis

In the synthesis of thiazolo[3,2-a]pyrimidines from 1,2,3,4-tetrahydropyrimidine-2-thiones, cyclization can occur at either the N-1 or N-3 atoms of the pyrimidine ring . In most cases, cyclization happens at the N-3 atom to give 5H-thiazolo[3,2-a]pyrimidines .Physical And Chemical Properties Analysis

The compound “4-fluoro-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide” has an average mass of 289.285 Da and a monoisotopic mass of 289.032135 Da . The thiazolopyrimidines were isolated as hydrochlorides with high melting points .Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

4-Fluoro-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide and its derivatives have been extensively studied for their antimicrobial properties. Research indicates that these compounds are effective against both Gram-positive and Gram-negative bacteria, as well as certain fungi. For instance, Desai et al. (2013) synthesized fluorobenzamides containing thiazole and thiazolidine, demonstrating promising antimicrobial activities against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as fungal strains such as Candida albicans (Desai, Rajpara, & Joshi, 2013). Similarly, compounds synthesized by the Knoevenagel condensation of N-(2-(4-fluorophenyl)-4-oxothiazolidin-3-yl)-4-(4-oxo-2-p-tolylquinazolin-3(4H)-yl)benzamide showed substantial in vitro antimicrobial potency (Desai, Vaghani, & Shihora, 2013).

Anticancer Applications

Some derivatives of 4-fluoro-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide have shown potential in anticancer applications. For example, Nagaraju et al. (2020) synthesized new thiazole/benzothiazole fused pyranopyrimidine derivatives and found that these compounds selectively targeted cancer cells while sparing normal cells. One of the compounds, 2-amino-9-methoxy-5-oxo-4-(3,4,5-trimethoxyphenyl)-4H,5H-benzo[4,5]thiazolo[3,2-a]pyrano[2,3-d]pyrimidine-3-carbonitrile, exhibited the most potent antiproliferative activity against cancer cell lines (Nagaraju, Reddy, Padmaja, & Ugale, 2020).

Antiviral Applications

Research has also explored the antiviral potential of 4-fluoro-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide derivatives. For example, Hebishy et al. (2020) synthesized benzamide-based 5-aminopyrazoles and their derivatives, finding significant antiviral activities against bird flu influenza (H5N1) in several compounds (Hebishy, Salama, & Elgemeie, 2020).

Neuropharmacological Applications

In the field of neuropharmacology, some studies have focused on the impact of these compounds on brain receptors. For instance, Piccoli et al. (2012) evaluated the effects of various antagonists, including derivatives of 4-fluoro-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide, on compulsive food consumption in rats, providing insights into their potential use in treating eating disorders (Piccoli et al., 2012).

Eigenschaften

IUPAC Name |

4-fluoro-N-(5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FN3O2S/c14-9-3-1-8(2-4-9)11(18)16-10-7-15-13-17(12(10)19)5-6-20-13/h1-7H,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCIIPIQZGIQMNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CN=C3N(C2=O)C=CS3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

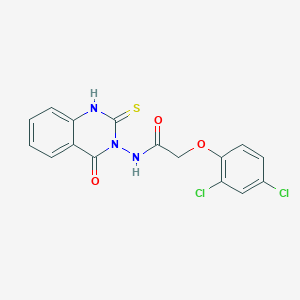

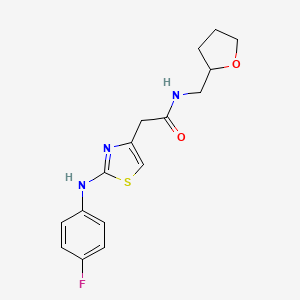

![4-methyl-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-nitrobenzenesulfonamide](/img/structure/B2846399.png)

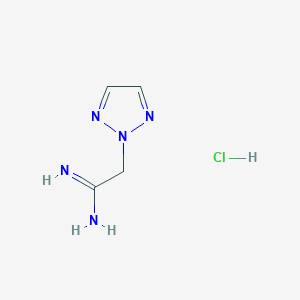

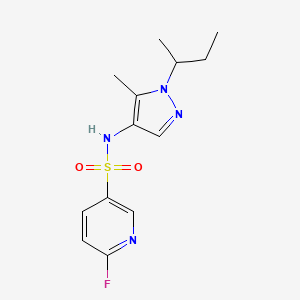

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2846401.png)

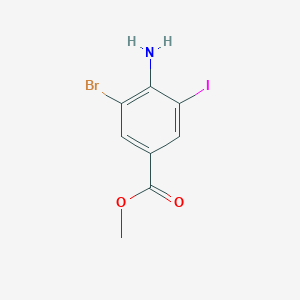

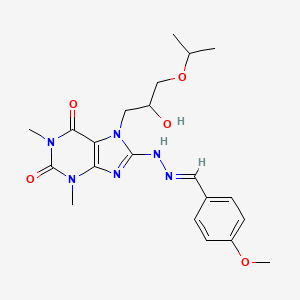

![2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B2846406.png)

![4-[(Propylimino)methyl]benzenol](/img/structure/B2846408.png)

![3-(3-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2846415.png)